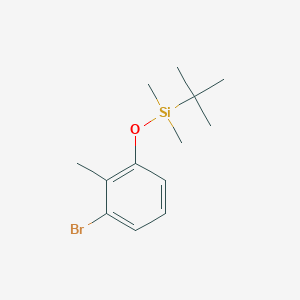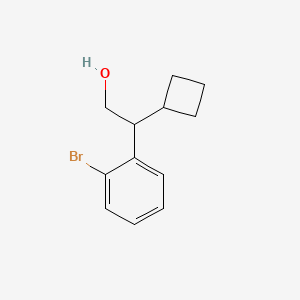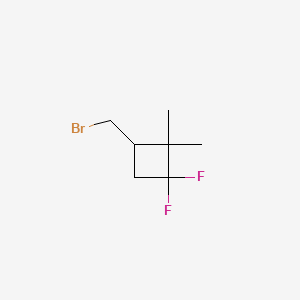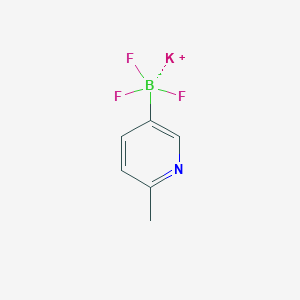![molecular formula C14H22N2O2 B13469557 Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate](/img/structure/B13469557.png)
Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(4-cyano-1-bicyclo[222]octanyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and a bicyclo[222]octane structure
Vorbereitungsmethoden
The synthesis of tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclo[2.2.2]octane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the carbamate moiety can form specific interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bicyclo[2.2.2]octane structure provides a rigid framework that can enhance binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate can be compared with other similar compounds such as:
Tert-butyl N-(4-amino-1-bicyclo[2.2.2]octanyl)carbamate: This compound has an amino group instead of a cyano group, which can lead to different reactivity and applications.
Tert-butyl N-(4-hydroxy-1-bicyclo[2.2.2]octanyl)carbamate:
Tert-butyl N-(4-methyl-1-bicyclo[2.2.2]octanyl)carbamate: The methyl group can affect the compound’s steric and electronic properties, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the bicyclo[2.2.2]octane structure, which provides a balance of stability and reactivity suitable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H22N2O2 |
|---|---|
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-12(2,3)18-11(17)16-14-7-4-13(10-15,5-8-14)6-9-14/h4-9H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
KUHJHQSFJGTCPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)

![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)

![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)
dimethylsilane](/img/structure/B13469487.png)








